Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)-
Description
This compound is a structurally complex derivative of butyric acid (C₄H₈O₂), a short-chain fatty acid with broad industrial and pharmaceutical applications . The molecule features:
- A butyric acid backbone (C₄H₇O₂), providing carboxylic acid functionality.
- A benzoyl group (C₆H₅CO-) attached via an amide linkage.
- A 4,5-dihydro-1H-imidazol-2-yl ring, a heterocyclic moiety known for its pharmacological relevance.
The molecular formula is likely C₁₉H₂₈N₄O₄ (based on ), with a molecular weight of ~376.45 g/mol and a LogP of ~1.095, indicating moderate lipophilicity .
Properties
CAS No. |
81186-16-5 |
|---|---|
Molecular Formula |
C17H24N4O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(2-hydroxyethyl)amino]methyl]amino]butanoic acid |
InChI |
InChI=1S/C17H24N4O4/c22-12-11-21(17-18-8-9-19-17)13-20(10-4-7-15(23)24)16(25)14-5-2-1-3-6-14/h1-3,5-6,22H,4,7-13H2,(H,18,19)(H,23,24) |
InChI Key |
HYKLKVHEGMSVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)N(CCO)CN(CCCC(=O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through a variety of methods, including the cyclization of amido-nitriles or the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis of the imidazole ring, followed by the attachment of the benzoyl group and the butyric acid moiety. The specific conditions and reagents used would depend on the desired yield and purity of the final product.
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The hydroxyethylamino group undergoes acylation with reagents like acetyl chloride or benzoyl chloride, forming secondary amides. For example:
Similarly, alkylation with alkyl halides (e.g., methyl iodide) modifies the imidazole nitrogen, enhancing lipophilicity .
Key Conditions:
-
Solvents : Dichloromethane or THF.
-
Catalysts : Triethylamine (TEA) or DMAP.
-
Temperature : 0–25°C.
Oxidation of Hydroxyethyl Group
The 2-hydroxyethyl side chain can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) :
This reaction is critical for generating intermediates in drug design.
Imidazole Ring Reactivity
The 4,5-dihydroimidazole ring participates in:
-
Coordination chemistry : Binds metal ions (e.g., Zn²⁺, Cu²⁺) via nitrogen lone pairs, forming complexes with potential catalytic activity .
-
Electrophilic substitution : Bromination at the C-4 position using NBS (N-bromosuccinimide) .
Carboxylic Acid Derivatives
The butyric acid segment undergoes standard carboxylic acid reactions:
Hydrolysis of Benzoyl Group
Under acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions, the benzoyl group hydrolyzes to form benzoic acid and a free amine:
Kinetics Data:
Reductive Amination
The primary amine formed during hydrolysis can undergo reductive amination with aldehydes/ketones (e.g., formaldehyde) using NaBH₃CN to form secondary amines :
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems. For example, heating in DMF with DCC (dicyclohexylcarbodiimide) generates a six-membered lactam :
Radical Reactions
Under UV light, the compound participates in radical-mediated C–H functionalization with AIBN (azobisisobutyronitrile) as an initiator, enabling alkylation at non-activated positions .
Scientific Research Applications
Neuroprotective Effects
Research indicates that butyric acid derivatives may exhibit neuroprotective properties. Specifically, they have been studied for their ability to inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. The modulation of neurotransmitter systems and inhibition of enzymes involved in neurodegenerative processes are potential mechanisms through which this compound may exert its effects.
Antimicrobial Activity
Compounds containing imidazole rings, such as butyric acid derivatives, are known for their diverse biological activities, including antimicrobial and antifungal properties. This makes them valuable in developing new antimicrobial agents.
Cancer Research
The unique structural features of butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- suggest potential applications in cancer therapy. Some studies have indicated that butyric acid derivatives can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways associated with cell proliferation and survival.
Case Study 1: Neuroprotection in Alzheimer's Disease
A study explored the effects of butyric acid derivatives on amyloid-beta production in neuronal cultures. Results demonstrated that treatment with these compounds significantly reduced amyloid-beta levels and improved cell viability compared to untreated controls. This suggests a promising avenue for therapeutic intervention in Alzheimer's disease.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of butyric acid derivatives was tested against various bacterial strains. The results indicated that these compounds exhibited significant inhibitory effects on Gram-positive bacteria, highlighting their potential as novel antimicrobial agents.
Potential Future Applications
Given the biological activities associated with butyric acid derivatives, future research may focus on:
- Formulation Development : Creating drug formulations that enhance the bioavailability and efficacy of this compound.
- Clinical Trials : Conducting clinical trials to evaluate the safety and effectiveness of butyric acid derivatives in treating neurodegenerative diseases and cancers.
- Exploration of Mechanisms : Further investigating the molecular mechanisms underlying the observed biological activities to optimize therapeutic strategies.
Mechanism of Action
The mechanism by which butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Structural Analogues and Derivatives
a) 4-[Benzoyl-[[4,5-Dihydro-1H-Imidazol-2-yl(1-Hydroxybutyl)Amino]Methyl]Amino]Butanoic Acid (CAS 81186-18-7)
- Molecular Formula : C₁₉H₂₈N₄O₄
- Key Differences : Substitution of 2-hydroxyethyl with 1-hydroxybutyl.
- Impact : Increased alkyl chain length may enhance lipophilicity (LogP: 1.095) and alter binding to hydrophobic targets .
b) 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoic Acid
- Key Features : Benzoimidazole core instead of dihydroimidazole; benzyl group instead of benzoyl.
- Synthesis : Involves hydrolysis under basic conditions and pH adjustment with acetic acid .
- Applications: Potential use in pH-sensitive drug delivery due to the benzoimidazole ring’s protonation behavior.
c) 4-[1-(2-Hydroxypropyl)-4,5-Diphenyl-1H-Imidazol-2-yl]Benzoic Acid
- Key Features : Diphenyl substitution on imidazole; hydroxypropyl chain.
- Relevance : The crystal structure highlights planar imidazole rings, facilitating π-π stacking interactions in protein binding .
Functional and Pharmacological Comparisons
Key Observations:
- Lipophilicity: The target compound’s LogP (1.095) is comparable to methyl butyrate (1.08) but higher than β-amino butyric acid (-1.36), suggesting better membrane permeability than simpler derivatives .
- Synthesis Complexity : Multi-step synthesis (e.g., hydrolysis, pH adjustment in ) may limit scalability compared to simpler esters like methyl butyrate .
Industrial and Therapeutic Potential
- Pharmaceuticals : The benzoyl and imidazole groups suggest utility in prodrugs or receptor-targeted therapies, akin to imidazole-based drugs (e.g., antifungal agents) .
- Limitations : Synthetic analogues (e.g., pharmaceutical-grade butyric acid) require clinical supervision due to potency differences, a caution likely applicable to the target compound .
- Stability : The hydroxyethyl group may improve aqueous solubility over butyric acid, addressing its volatility and odor issues .
Biological Activity
Butyric acid, specifically the compound 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)-, is a complex organic molecule that integrates butyric acid with an imidazole derivative. This unique structure suggests potential for various biological activities, particularly in medicinal chemistry. The compound's characteristics include a butanoic acid backbone, a benzoyl group, and an imidazole ring, which may contribute to its pharmacological properties.
The molecular formula of this compound is C21H30N4O3. Its structural complexity allows it to engage in various chemical reactions such as esterification and nucleophilic substitutions due to the presence of functional groups like carboxylic acids and amines.
Antimicrobial Properties
Compounds containing imidazole rings are often associated with diverse biological activities, including antimicrobial effects. Butyric acid derivatives have been studied for their ability to inhibit the production of amyloid-beta peptides, which is significant in Alzheimer's disease research.
Neuroprotective Effects
Research indicates that butyric acid derivatives may possess neuroprotective properties. They can modulate neurotransmitter systems and inhibit specific enzymes involved in neurodegenerative processes. For instance, studies have shown that butyric acid can induce hyperacetylation of histones, which is linked to differentiation and anti-cancer activities .
Anticancer Activity
Butyric acid has been recognized for its potential as an anticancer agent. It acts by inducing differentiation in cancer cells and affecting histone acetylation levels. A study demonstrated that both butyric acid and its prodrug induced differentiation in cancer cells through transient hyperacetylation of histones .
Case Studies
- Neuroprotective Mechanism : A study highlighted how butyric acid derivatives could inhibit amyloid-beta production, suggesting a mechanism for neuroprotection in Alzheimer's disease models.
- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity across different cell lines (e.g., A549 and T47D), with IC50 values indicating significant potency against certain cancer types .
Comparative Analysis
To better understand the biological activity of butyric acid derivatives, a comparative analysis with similar compounds can be insightful:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Lansoprazole | Benzimidazole derivative | Proton pump inhibitor | Antimicrobial |
| Omeprazole | Benzimidazole derivative | Used for gastroesophageal reflux disease | Anticancer |
| Rabeprazole | Benzimidazole derivative | Rapid action against gastric acid secretion | Neuroprotective |
The unique combination of a fatty acid backbone with an imidazole-containing side chain in butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- distinguishes it from traditional benzimidazole derivatives, potentially offering novel therapeutic avenues.
Q & A
Q. Advanced Research Focus
- Prodrug design : Esterification of the hydroxyethyl group enhances intestinal absorption. For example, acetylated prodrugs show 3-fold higher Cmax in murine models compared to the parent compound .
- Nanocarrier systems : Liposomal encapsulation (phospholipid/cholesterol matrices) improves plasma half-life by reducing renal clearance .
- Co-crystallization : Co-formers like succinic acid increase aqueous solubility by disrupting crystalline lattice energy .
How do impurities form during synthesis, and what analytical methods ensure quality control?
Basic Research Focus
Common impurities include:
- Unreacted intermediates : Detected via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Oxidation byproducts : LC-MS/MS identifies m/z shifts corresponding to imidazole ring oxidation .
ICH guidelines recommend setting impurity thresholds at ≤0.15% for unknown species and ≤0.10% for genotoxic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
